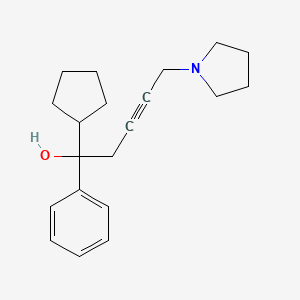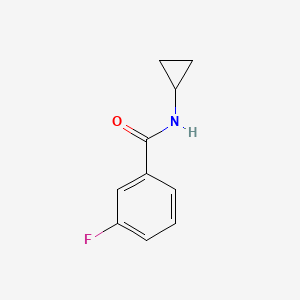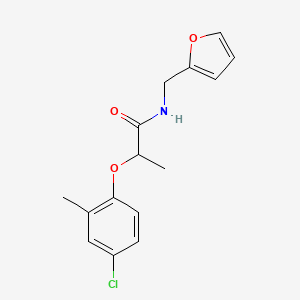
1-Cyclopentyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol
Overview
Description
1-Cyclopentyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol is a complex organic compound that features a cyclopentyl group, a phenyl group, and a pyrrolidinyl group attached to a pentynol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol typically involves multi-step organic reactions. One common method involves the alkylation of a cyclopentyl halide with a phenylacetylene derivative, followed by the addition of a pyrrolidine ring through nucleophilic substitution. The final step often includes the reduction of the alkyne to an alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like chromatography or crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to a fully saturated alcohol using hydrogenation techniques.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A structurally similar compound with a different functional group.
2-Phenyl-3-pyrrolidin-1-yl-propan-1-ol: Another related compound with a similar backbone but different substituents.
Uniqueness
1-Cyclopentyl-1-phenyl-5-(pyrrolidin-1-yl)pent-3-yn-1-ol is unique due to its combination of a cyclopentyl group, a phenyl group, and a pyrrolidinyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-cyclopentyl-1-phenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c22-20(19-12-4-5-13-19,18-10-2-1-3-11-18)14-6-7-15-21-16-8-9-17-21/h1-3,10-11,19,22H,4-5,8-9,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJCZLDSLLMVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#CCN2CCCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B3913962.png)

![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-(3'-fluoro-4-biphenylyl)prolinamide](/img/structure/B3913972.png)
![4-(2,3-dihydro-1H-inden-2-yl)-3-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B3913976.png)
![4-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide](/img/structure/B3913978.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide](/img/structure/B3913992.png)
![N-[(Z)-2-phenylpropylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B3914015.png)
![Methyl 4-[bis[(4-acetamidophenyl)sulfonyl]amino]benzoate](/img/structure/B3914023.png)
![3-(4-methoxyphenyl)-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B3914028.png)
![N-[(Z)-[4-(dipropylamino)phenyl]methylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B3914036.png)
![1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B3914052.png)
![5-{[(6-methoxypyrimidin-4-yl)(methyl)amino]methyl}-N-methylpyrimidin-2-amine](/img/structure/B3914058.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3914064.png)

